molecular formula C10H22N2 B13197255 N-(2-aminoethyl)-N-methylcycloheptanamine

N-(2-aminoethyl)-N-methylcycloheptanamine

Cat. No.: B13197255
M. Wt: 170.30 g/mol
InChI Key: SMLCPTUKCHLOMD-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylcycloheptanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a cycloheptane ring substituted with an N-methyl group and an N-(2-aminoethyl) group. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methylcycloheptanamine can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with N-methyl-2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylcycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary amines

    Substitution: Substituted amines

Scientific Research Applications

N-(2-aminoethyl)-N-methylcycloheptanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-acrylamide
  • N-methyl-1-propanamine

Uniqueness

N-(2-aminoethyl)-N-methylcycloheptanamine is unique due to its cycloheptane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N'-cycloheptyl-N'-methylethane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-12(9-8-11)10-6-4-2-3-5-7-10/h10H,2-9,11H2,1H3

InChI Key

SMLCPTUKCHLOMD-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1CCCCCC1

Origin of Product

United States

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